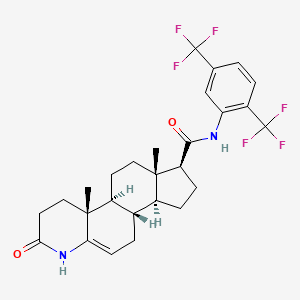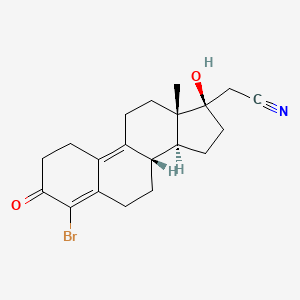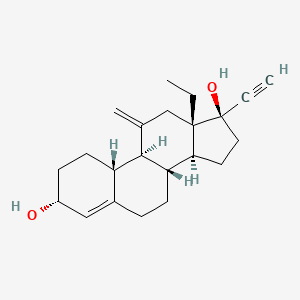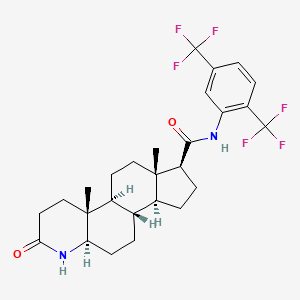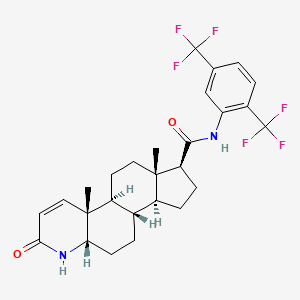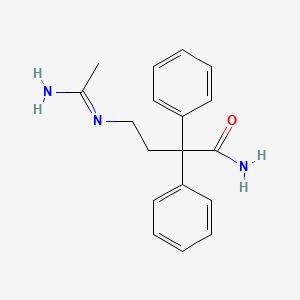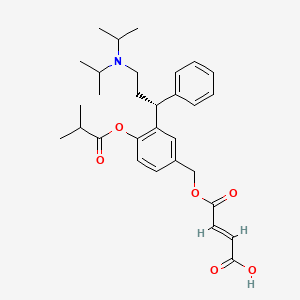
Clofentezine Metabolite 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clofentezine Metabolite 1 is a metabolite of Clofentezine, which is used for studying pervasive spider mite infestations . It’s a potent active ingredient in diverse agricultural pesticides and has shown unparalleled prowess in decimating spider mite populations . The molecular formula of Clofentezine Metabolite 1 is C14H8Cl2N4O .
Molecular Structure Analysis
The molecular structure of Clofentezine Metabolite 1 is represented by the formula C14H8Cl2N4O . Further details about its molecular structure are not available in the retrieved data.Scientific Research Applications
Application in Pest Management
Field
This application falls under the field of Entomology , specifically in the management of plant-feeding mites .
Summary of the Application
Clofentezine is used as an acaricide in the management of plant-feeding mites. It’s particularly effective against spider mites (Acari: Tetranychidae), which have become significant pests of agricultural crops .
Methods of Application
The timing of applications has a significant effect on the persistence of chemical and biologically active residues of clofentezine. It’s been observed that residues from prebloom and petal fall applications were less persistent than those in mid-season .
Results or Outcomes
Early season applications were toxic to European red mite for 7–21 days but mid-season applications were toxic for as long as 50–62 days. Chemical residue losses were also faster in the early season . In a field test, applications of clofentezine at petal fall reduced European red mite populations within 7 days and mite numbers remained below economic thresholds for 6 weeks .
Safety And Hazards
properties
IUPAC Name |
2-chloro-3-[6-(2-chlorophenyl)-1,2,4,5-tetrazin-3-yl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N4O/c15-10-6-2-1-4-8(10)13-17-19-14(20-18-13)9-5-3-7-11(21)12(9)16/h1-7,21H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKXOHAAMDSSSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(N=N2)C3=C(C(=CC=C3)O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Clofentezine Metabolite 1 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

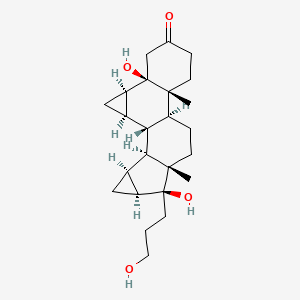
![(1aR,5aR,7aS,8S,8aS,9aS,9bS,9dR)-5'-Hydroxy-5a,7a-dimethyl-1,1a,5,5a,5b,6,7,7a,8a,9,9a,9b,9c,9d-tetradecahydrospiro[cyclopropa[4,5]cyclopenta[1,2-a]cyclopropa[l]phenanthrene-8,2'-oxolan]-3(4H)-one](/img/structure/B601944.png)
